N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide
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Overview
Description
N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a tert-butyl group, a pyrimidinyl group, and a sulfanylacetamide moiety. This compound is often used in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene or carbon tetrachloride, and the reaction is carried out at elevated temperatures around 95°C .
Industrial Production Methods
In industrial settings, the production of N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes steps such as neutralization, washing, filtering, drying, and packaging to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the pyrimidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells, which is essential for maintaining cell membrane integrity . This inhibition is achieved through the interaction with enzymes involved in the ergosterol biosynthesis pathway, such as Sterol 14-alpha demethylase (CYP51) .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Known for its antifungal properties.
N-tert-butyl-2-(benzothiazyl) sulfenamide: Used as a rubber vulcanization promoter.
Uniqueness
N-tert-butyl-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to its specific chemical structure, which imparts distinct properties such as its ability to inhibit ergosterol formation in fungal cells. This makes it a valuable compound in the development of antifungal agents and other therapeutic applications .
Properties
IUPAC Name |
N-tert-butyl-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-10(2,3)13-8(14)7-15-9-11-5-4-6-12-9/h4-6H,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXICYPMBDKMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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